
2-Methoxy-4,6-dimethylpyridine-3-carbothioamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-Methoxy-4,6-dimethylpyridine-3-carbothioamide are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the appropriate pyridine derivatives and thiolation reactions
Chemical Reactions Analysis
2-Methoxy-4,6-dimethylpyridine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4,6-dimethylpyridine-3-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to investigate potential drug targets.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for 2-Methoxy-4,6-dimethylpyridine-3-carbothioamide is not well-documented. like other carbothioamides, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
2-Methoxy-4,6-dimethylpyridine-3-carbothioamide can be compared with other similar compounds such as:
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile: This compound has a hydroxyl group instead of a methoxy group and a nitrile group instead of a carbothioamide group.
4,6-Dimethyl-2-hydroxynicotinonitrile: Similar to the previous compound but with a different functional group arrangement.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
2-Methoxy-4,6-dimethylpyridine-3-carbothioamide is a heterocyclic compound belonging to the pyridine family, characterized by a methoxy group at the 2-position, two methyl groups at the 4 and 6 positions, and a carbothioamide functional group at the 3-position. Its molecular formula is C₉H₁₃N₂OS, with a molecular weight of approximately 183.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.
Chemical Structure
The structural formula of this compound highlights its unique substitution pattern:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the carbothioamide group enhances its reactivity and potential binding affinity to enzymes and receptors. Specific studies are necessary to elucidate these interactions further, focusing on its mechanism of action in cellular systems.
Anticancer Properties
Recent investigations have indicated that compounds structurally related to this compound exhibit selective anticancer activity. For instance, coordination compounds containing pyridine derivatives have shown superior antiproliferative effects compared to standard chemotherapeutics like doxorubicin . This suggests that this compound may possess similar anticancer properties.
Case Studies
- Antiproliferative Activity : A study demonstrated that derivatives of pyridine compounds exhibited significant antiproliferative activity against various cancer cell lines. The specific role of the carbothioamide group in enhancing this activity warrants further exploration.
- Inhibition Studies : Research into similar compounds has shown potential inhibition of key enzymes involved in cancer progression and metastasis. For example, thiosemicarbazone derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also influence these pathways .
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Methoxy-3-pyridinecarboxylic acid | Methoxy at position 2 and carboxylic acid at position 3 | Different acidity properties |
4-Methylthiazole | Thiazole ring with a methyl group | Potential antimicrobial activity |
Nicotinamide | Pyridine ring with an amide functional group | Role in cellular metabolism |
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which may confer distinct biological activities compared to these similar compounds.
Properties
CAS No. |
1193388-91-8 |
---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carbothioamide |
InChI |
InChI=1S/C9H12N2OS/c1-5-4-6(2)11-9(12-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13) |
InChI Key |
OIYGRDBXNDSMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=S)N)OC)C |
Origin of Product |
United States |
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